N-[4-(2-bromoethenyl)phenyl]acetamide
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Overview
Description
N-[4-(2-bromoethenyl)phenyl]acetamide is an organic compound with the molecular formula C10H10BrNO It is a derivative of acetamide, where the acetamide group is attached to a phenyl ring substituted with a 2-bromoethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-bromoethenyl)phenyl]acetamide typically involves the reaction of 4-bromoacetophenone with ethylamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as gas chromatography to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-bromoethenyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromoethenyl group to an ethyl group.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of N-[4-(2-ethyl)phenyl]acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(2-bromoethenyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(2-bromoethenyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2-bromoethyl)phenyl]acetamide
- N-(4-bromo-2-ethyl-phenyl)-acetamide
- Acetamide, N-(4-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)-
Uniqueness
N-[4-(2-bromoethenyl)phenyl]acetamide is unique due to the presence of the 2-bromoethenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H10BrNO |
---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
N-[4-[(E)-2-bromoethenyl]phenyl]acetamide |
InChI |
InChI=1S/C10H10BrNO/c1-8(13)12-10-4-2-9(3-5-10)6-7-11/h2-7H,1H3,(H,12,13)/b7-6+ |
InChI Key |
PPDRULNEZBUBOW-VOTSOKGWSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/Br |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=CBr |
Origin of Product |
United States |
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